1,3-Propanediamine, N-(3-((2-ethylhexyl)oxy)propyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2-ethylhexyl)oxy)propyl)1,3-propanediamine typically involves the reaction of 1,3-propanediamine with 3-chloro-2-ethylhexanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of 1,3-propanediamine attacks the carbon atom bonded to the chlorine in 3-chloro-2-ethylhexanol, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3-((2-ethylhexyl)oxy)propyl)1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-(3-((2-ethylhexyl)oxy)propyl)1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-((2-ethylhexyl)oxy)propyl)1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(2-ethylhexyl)oxy)propylamine
- N-(2-ethylhexyl)propanediamine
Uniqueness
N-(3-((2-ethylhexyl)oxy)propyl)1,3-propanediamine is unique due to its specific ether linkage and the presence of two amine groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
68877-34-9 |
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Molecular Formula |
C14H32N2O |
Molecular Weight |
244.42 g/mol |
IUPAC Name |
N'-[3-(2-ethylhexoxy)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C14H32N2O/c1-3-5-8-14(4-2)13-17-12-7-11-16-10-6-9-15/h14,16H,3-13,15H2,1-2H3 |
InChI Key |
BUTDSIPPSDVHKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCCCNCCCN |
Origin of Product |
United States |
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